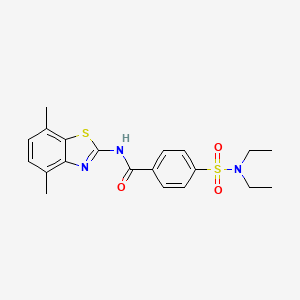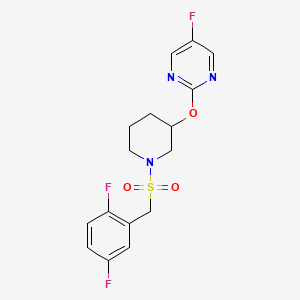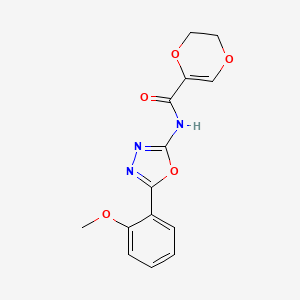![molecular formula C22H23F3N2O2 B2527474 1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 2109252-91-5](/img/structure/B2527474.png)
1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely interacts with biological receptors due to the presence of an azabicyclooctane structure and a pyridinyl group. While the specific papers provided do not directly discuss this compound, they do provide insight into similar structures and their biological relevance. For instance, compounds with azabicyclooctane structures have been evaluated for their potential as radiopharmaceuticals due to their affinity for muscarinic receptors . Additionally, similar compounds have been identified as agonists for the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), which are of interest in the treatment of cognitive deficits in schizophrenia .
Synthesis Analysis
The synthesis of related azabicyclooctane derivatives involves complex organic chemistry techniques. For example, the Wallach triazene approach has been used to synthesize iodinated derivatives of azabicyclooctane compounds, which is a method that allows for no carrier added labeling and provides better results than direct electrophilic iodination . This suggests that the synthesis of the compound may also involve advanced techniques to introduce specific functional groups, such as the trifluoromethylphenyl group, while maintaining the integrity of the azabicyclooctane core.
Molecular Structure Analysis
The molecular structure of azabicyclooctane derivatives is often characterized using NMR and HRMS spectroscopy, as well as X-ray crystallography . These techniques can reveal details such as the absolute molecular configuration, the presence of intermolecular hydrogen bonds, and the cis or trans orientation of substituents. For the compound , similar analytical methods would likely be employed to determine its precise molecular structure and stereochemistry.
Chemical Reactions Analysis
Azabicyclooctane derivatives can participate in various chemical reactions, particularly those that modify the functional groups attached to the core structure. The reactivity of such compounds would be influenced by the electronic and steric properties of the substituents, such as the pyridinyl and trifluoromethylphenyl groups. The specific chemical reactions that the compound might undergo have not been detailed in the provided papers, but it can be inferred that its reactivity would be complex and require careful optimization.
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclooctane derivatives, such as solubility, melting point, and stability, are crucial for their potential use as pharmaceuticals. The presence of a trifluoromethyl group could influence the lipophilicity of the compound, potentially affecting its oral bioavailability and brain penetration . The intermolecular interactions, such as hydrogen bonding and weak C-H...O interactions, could also affect the compound's crystallinity and solid-state properties .
Aplicaciones Científicas De Investigación
Stereoselective Synthesis and Kinase Inhibition
One application involves the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, highlighting the compound's relevance in the development of cancer therapeutics. The stereospecific hydroboration and subsequent steps leading to the formation of this metabolite underline its potential in targeting PI3K, a key pathway involved in cell growth, proliferation, and survival (Zecheng Chen et al., 2010).
Crystal Structure Analysis
Another study focuses on the crystal structure analysis of related compounds, providing insights into their molecular geometry and potential interactions with biological targets. This structural information is crucial for understanding the activity of these compounds and designing derivatives with enhanced efficacy or specificity (Li-min Yang et al., 2008).
Chiral Auxiliary in Asymmetric Synthesis
Research on enantiomerically pure bicyclic pyrrolidine derivatives, including structures similar to the compound , has shown their utility as chiral auxiliaries in asymmetric synthesis. These findings are significant for the synthesis of stereochemically complex molecules, which are of great importance in drug development and synthetic chemistry (J. Martens & S. Lübben, 1991).
Development of Muscarinic Acetylcholinergic Receptor Ligands
Further research has been conducted on derivatives of azabicyclooctane as high-affinity ligands for the muscarinic acetylcholinergic receptor (mAChR), demonstrating the compound's potential in the study and treatment of neurological disorders. This work emphasizes the role of stereochemistry in binding affinity and receptor subtype specificity, offering a pathway for the development of targeted therapeutics (D. McPherson et al., 1995).
Propiedades
IUPAC Name |
1-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O2/c23-22(24,25)16-4-1-15(2-5-16)3-8-21(28)27-17-6-7-18(27)14-20(13-17)29-19-9-11-26-12-10-19/h1-2,4-5,9-12,17-18,20H,3,6-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBGOKXCZFHCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC=C(C=C3)C(F)(F)F)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-3-methyl-6-((p-tolylthio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2527391.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2527394.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide](/img/structure/B2527395.png)
![(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-methyl-3-oxobutylidene]-2-propenohydrazide](/img/structure/B2527397.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2527401.png)


![2-[(2-Methoxyethyl)thio]benzoic acid](/img/structure/B2527404.png)

![2-[(4-Methylphenyl)methyl-[(2-methylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2527406.png)
![N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2527412.png)

